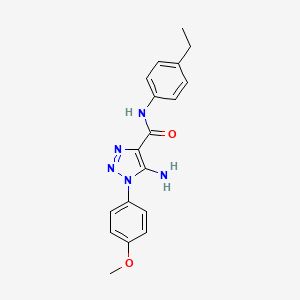![molecular formula C18H20O4 B4959839 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde](/img/structure/B4959839.png)
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is not fully understood, but it is believed to react with ROS through a nucleophilic substitution reaction. The resulting product is a fluorescent compound that emits light at a specific wavelength, allowing for its detection in cells and tissues.
Biochemical and Physiological Effects
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to have minimal toxicity in cells and tissues, making it a safe and reliable tool for studying biological processes. It has been used in various cell lines and animal models, demonstrating its potential for use in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde in lab experiments include its high specificity for ROS, its ability to detect protein-protein interactions, and its low toxicity. However, its limitations include the need for specialized equipment for detection, such as microscopy or flow cytometry, and its potential for interference with other fluorescent compounds.
Direcciones Futuras
There are numerous future directions for 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde research, including its use in studying the role of ROS in various diseases, such as cancer and neurodegenerative disorders. It can also be used to study the effects of environmental toxins on cells and tissues, as well as the development of new therapies for these diseases. Additionally, there is potential for the development of new fluorescent probes based on the structure of 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde, which could have improved specificity and sensitivity for detecting ROS and protein-protein interactions.
Conclusion
In conclusion, 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde is a versatile chemical compound with potential applications in various scientific research fields. Its synthesis method has been well-studied, and its use as a fluorescent probe for detecting ROS and protein-protein interactions has been demonstrated in numerous studies. Further research is needed to fully understand its mechanism of action and to explore its potential applications in disease research and therapy development.
Métodos De Síntesis
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde can be synthesized through the reaction of 2-methoxy-4-methylphenol with 3-bromopropylbenzene in the presence of a base catalyst. The resulting product is then oxidized with potassium permanganate to yield 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde. This synthesis method has been studied extensively and has been shown to produce high yields of 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde with good purity.
Aplicaciones Científicas De Investigación
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been used in various scientific research studies, including as a fluorescent probe for detecting the presence of reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has been shown to selectively react with ROS, producing a fluorescent signal that can be detected using microscopy or flow cytometry.
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde has also been used as a tool for studying protein-protein interactions. By attaching 3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde to a protein of interest, researchers can track its interactions with other proteins in cells and tissues. This technique has been used to study various biological processes, including signal transduction, protein folding, and protein degradation.
Propiedades
IUPAC Name |
3-[3-(2-methoxy-4-methylphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-14-7-8-17(18(11-14)20-2)22-10-4-9-21-16-6-3-5-15(12-16)13-19/h3,5-8,11-13H,4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITBUDFWWZTXPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=CC=CC(=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6438898 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B4959784.png)
![1,8-dibromo-17-[3-(trifluoromethyl)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4959793.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959795.png)
![5-{2-[3-(2-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4959823.png)

![5-({[3-(diethylamino)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4959833.png)
![8-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4959845.png)
![ethyl {5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4959857.png)
![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-[(diethylamino)sulfonyl]benzamide](/img/structure/B4959862.png)